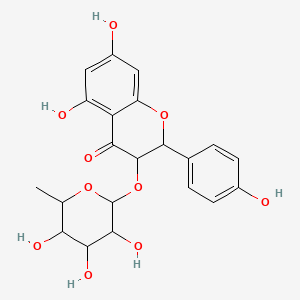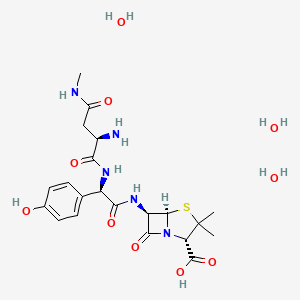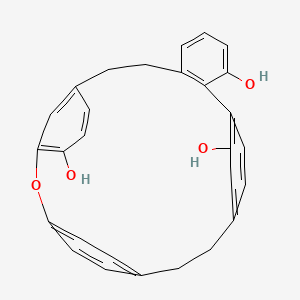
Isoriccardin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoriccardin C is a natural product found in Plagiochasma rupestre, Marchantia polymorpha, and Marchantia paleacea with data available.
Wissenschaftliche Forschungsanwendungen
Chiral Analysis and Quantum Chemical Calculations
Isoriccardin C, along with riccardin D, has been characterized as a mixture of two enantiomeric atropisomers. Utilizing online chiral high-performance liquid chromatography-circular dichroism (HPLC-CD) analysis, these compounds were studied for their absolute atropisomeric configurations. This research, particularly focusing on bisbibenzyls of the diarylether-biphenyl type, represents a significant advancement in the understanding of macrocyclic bisbibenzyls and their stereochemical properties (Wang et al., 2011).
Cardiac Stem Cell Research
While not directly involving this compound, studies on cardiac stem cells provide context for understanding the broader field of cardiac regeneration and repair. Research in this area explores the role of endogenous cardiac stem/progenitor cells in myocardial regeneration, which can offer insights into potential therapeutic applications for compounds like this compound (Torella et al., 2014).
Isoproterenol-Induced Cardiac Conditions
Several studies have investigated the effects of isoproterenol-induced cardiac conditions, which might provide a useful context for understanding the potential cardiac applications of this compound. Research in this area includes exploring the protective actions of other compounds during isoproterenol-induced acute myocardial infarction, which could inform similar protective mechanisms that this compound might offer (Buttros et al., 2009).
Genetic and Molecular Research
The impact of genetic background on the susceptibility to ventricular arrhythmias, particularly in the context of β-adrenergic stimulation, provides valuable insights into the complex interactions between genetic factors and cardiac function. Such studies, while not directly involving this compound, are relevant to the broader understanding of cardiac health and disease (Jelinek et al., 2018).
Eigenschaften
Molekularformel |
C28H24O4 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
15-oxapentacyclo[20.2.2.216,19.110,14.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13,16,18,22,25,27-dodecaene-3,13,24-triol |
InChI |
InChI=1S/C28H24O4/c29-24-15-10-20-6-11-21-2-1-3-25(30)28(21)23-14-9-19(16-26(23)31)5-4-18-7-12-22(13-8-18)32-27(24)17-20/h1-3,7-10,12-17,29-31H,4-6,11H2 |
InChI-Schlüssel |
ZKRAPLUKBRYFFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C=C2)C3=C(CCC4=CC(=C(C=C4)O)OC5=CC=C1C=C5)C=CC=C3O)O |
Synonyme |
isoriccardin C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



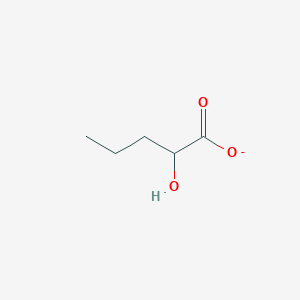
![[4-(2-Chlorophenyl)sulfonyl-3-nitrophenyl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1253774.png)
![(2R,3R,5R,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1253776.png)
![[(1S,2S,5S,8R,9S,10S,11R,15S,18R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B1253777.png)
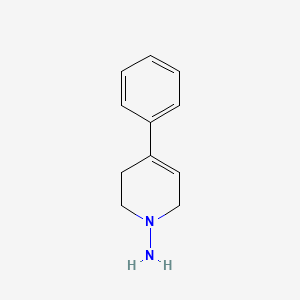
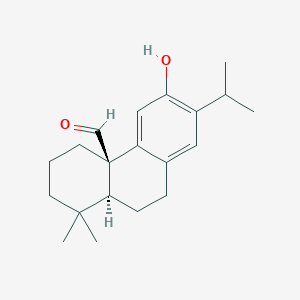
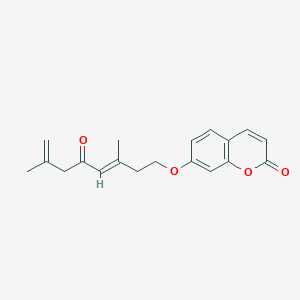
![[(1S,2R,4S,7R,9R,10R,11S,12R)-11-acetyloxy-4,10-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253782.png)
![(1R,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1253783.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)
![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)
![(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione](/img/structure/B1253789.png)
